molecular formula C13H19BrOZn B14882828 2-[(n-Hexyloxy)methyl]phenylZinc bromide

2-[(n-Hexyloxy)methyl]phenylZinc bromide

Cat. No.: B14882828
M. Wt: 336.6 g/mol
InChI Key: NWOZTMLQNZLDLP-UHFFFAOYSA-M
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Description

2-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound. It is a solution of this compound in tetrahydrofuran, a common solvent used in organic chemistry. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(n-Hexyloxy)methyl]bromobenzene+Zn2-[(n-Hexyloxy)methyl]phenylzinc bromide\text{2-[(n-Hexyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-[(n-Hexyloxy)methyl]bromobenzene+Zn→2-[(n-Hexyloxy)methyl]phenylzinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification methods such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-[(n-Hexyloxy)methyl]phenylzinc bromide can undergo nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products: The major products of reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Cross-Coupling Reactions: Essential in forming carbon-carbon bonds in the synthesis of various organic compounds.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: Can be used to link biomolecules for the development of bioconjugates.

Industry:

    Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.

    Materials Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(n-Hexyloxy)methyl]phenylzinc bromide in chemical reactions involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a catalyst. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the catalytic cycle of the palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide

Comparison: 2-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-hexyloxy group, which can impart different reactivity and selectivity compared to other phenylzinc compounds. This makes it particularly useful in specific synthetic applications where the n-hexyloxy group can influence the outcome of the reaction.

Properties

Molecular Formula

C13H19BrOZn

Molecular Weight

336.6 g/mol

IUPAC Name

bromozinc(1+);hexoxymethylbenzene

InChI

InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NWOZTMLQNZLDLP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOCC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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